Thermodynamic Stability of 5alpha-Cholestane Compared to Other Sterane Isomers
5alpha-Cholestane exhibits greater thermodynamic stability compared to its 5beta counterpart (coprostane). Molecular mechanics calculations of thirteen cholestane isomers show that 5alpha,14alpha,17alpha(H)-cholestane (20R) is among the most stable configurations, with a calculated equilibrium composition significantly favoring the 5alpha-series over 5beta-series. This stability underpins its preferential preservation as a geochemical biomarker over geological timescales [1].
| Evidence Dimension | Relative Thermodynamic Stability (Equilibrium Composition) |
|---|---|
| Target Compound Data | 5alpha,14alpha,17alpha(H)-cholestane (20R) is among the most stable cholestane isomers, with calculated equilibrium composition favoring the 5α-series [1]. |
| Comparator Or Baseline | 5beta-series isomers (e.g., coprostane) are less thermodynamically stable [1]. |
| Quantified Difference | Not explicitly quantified; class-level inference: 5α-series > 5β-series in stability. |
| Conditions | Molecular mechanics calculations (MM2 force field) of 13 cholestane isomers [1]. |
Why This Matters
For geochemical biomarker studies, the higher stability ensures the 5α configuration is preferentially preserved, making 5alpha-Cholestane a more reliable target for source rock correlation and maturity assessment.
- [1] van Graas, G., et al. Theoretical organic geochemistry. I. The thermodynamic stability of several cholestane isomers calculated by molecular mechanics. Geochimica et Cosmochimica Acta, 1982, 46(11), 2399-2402. View Source
